Chloroethylclonidine dihydrochloride

Description

Historical Context of Adrenoceptor Pharmacology Research

The journey to understanding the sympathetic nervous system and its receptors began over a century ago. In 1906, Sir Henry Dale's experiments showed that the effects of adrenaline could be blocked, leading him to propose the existence of a mediating receptor. ispyphysiology.com This foundational concept was significantly advanced in 1948 by Raymond Ahlquist, who classified adrenoceptors into two primary types: alpha (α) and beta (β), based on the differential responses of tissues to various catecholamines. ispyphysiology.comguidetopharmacology.orgwikipedia.org Ahlquist's work, though initially met with skepticism, was eventually published and laid the groundwork for modern adrenoceptor pharmacology. ispyphysiology.com

Further research led to the subdivision of these receptor types. In the 1970s, alpha-adrenoceptors were differentiated into α1 and α2 subtypes. nih.gov The α1-receptors were generally found to mediate responses in the target organ, while α2-receptors were identified as often being located on presynaptic nerve terminals, where they regulate neurotransmitter release. nih.gov Similarly, beta-adrenoceptors were subclassified into β1 and β2 in 1967, and a third subtype, β3, was identified in 1989. ispyphysiology.comresearchgate.net The advent of molecular biology techniques revolutionized the field, allowing for the cloning and detailed characterization of these receptor subtypes, leading to the current classification of nine adrenoceptors: three α1, three α2, and three β subtypes. guidetopharmacology.orgnih.govnih.gov

Chloroethylclonidine (B1203076) Dihydrochloride as a Preclinical Research Tool

Chloroethylclonidine (CEC) has established itself as a critical preclinical research tool due to its complex and selective actions on α-adrenoceptors. It is known to function as both an irreversible antagonist and an irreversible agonist, depending on the receptor subtype. nih.gov This dual activity allows for the functional isolation and study of specific adrenoceptor populations within a tissue.

CEC acts as an irreversible antagonist primarily at α1-adrenoceptors, with a notable selectivity for certain subtypes. nih.gov It achieves this through the formation of a reactive aziridinium (B1262131) ion intermediate, which covalently binds to the receptor, causing a long-lasting blockade. nih.gov This property is particularly useful for differentiating receptor functions in tissues where multiple subtypes are present. For example, by irreversibly blocking α1B-adrenoceptors, researchers can investigate the physiological responses mediated by the remaining, CEC-insensitive α1A-adrenoceptors. nih.govnih.gov

Conversely, CEC behaves as an irreversible agonist at α2-adrenoceptors. nih.govnih.gov This means it activates these receptors in a sustained manner that cannot be easily reversed by washing the tissue or by subsequent application of a competitive antagonist. nih.gov This irreversible agonism has been demonstrated at presynaptic α2-adrenoceptors, where it inhibits the release of neurotransmitters like noradrenaline. nih.gov The unique profile of chloroethylclonidine, with its mixed antagonist and agonist effects and its irreversible nature, makes it a powerful agent for dissecting the complex pharmacology of the adrenergic system. nih.gov

Overview of Adrenoceptor Subtype Classification Relevant to Chloroethylclonidine Dihydrochloride

Adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are activated by the catecholamines adrenaline and noradrenaline. guidetopharmacology.orgwikipedia.org They are integral to the "fight or flight" response, controlling a wide array of physiological functions including blood pressure, heart rate, and metabolic processes. guidetopharmacology.org The classification of these receptors into distinct subtypes is essential for understanding their specific roles and for the development of targeted drugs. Chloroethylclonidine's utility is defined by its selective interaction with specific α-adrenoceptor subtypes.

The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. wikipedia.orgnih.gov These receptors are primarily coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of calcium from intracellular stores and activate Protein Kinase C, respectively. wikipedia.org These signaling pathways ultimately mediate physiological responses such as the contraction of smooth muscle in blood vessels, the genitourinary system, and other tissues. wikipedia.orgnih.govahajournals.org

Chloroethylclonidine has been instrumental in distinguishing the functions of these subtypes. It shows a clear pattern of irreversible inactivation, with a much greater potency against the α1B and α1D subtypes compared to the α1A subtype. nih.govnih.gov This selective inactivation has allowed researchers to identify the specific roles of each subtype in various tissues. For instance, studies using CEC have suggested that while α1B-adrenoceptors may not be critical for the tonic regulation of mean arterial pressure, they are involved in norepinephrine-induced contractions in tissues like the rat aorta. nih.gov

Table 1: Characteristics of Alpha-1 Adrenoceptor Subtypes

| Subtype | Primary Signaling Pathway | Key Functions | Sensitivity to Chloroethylclonidine (CEC) |

|---|---|---|---|

| α1A | Gq/11 protein activation, leading to increased intracellular Ca2+. nih.gov | Maintenance of vascular tone and blood pressure. nih.gov | Relatively insensitive/resistant to inactivation. nih.govnih.gov |

| α1B | Gq/11 protein activation, leading to increased intracellular Ca2+. nih.govahajournals.org | Smooth muscle contraction, cell growth and proliferation. nih.govahajournals.org | Highly sensitive to irreversible inactivation. nih.govnih.gov |

| α1D | Gq/11 protein activation, leading to increased intracellular Ca2+. nih.gov | Vasoconstriction. nih.gov | Sensitive to irreversible inactivation. nih.govnih.gov |

The α2-adrenoceptor family is composed of three subtypes: α2A, α2B, and α2C. wikipedia.orgnih.gov These receptors are coupled to Gi/o proteins, and their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and hyperpolarization of neurons. wikipedia.orgnih.gov A primary function of α2-adrenoceptors, particularly those located on presynaptic nerve terminals, is to inhibit the release of norepinephrine, acting as a negative feedback mechanism in the sympathetic nervous system. wikipedia.org They also mediate a variety of other effects, including sedation, analgesia, and platelet aggregation. guidetopharmacology.orgwikipedia.org

Chloroethylclonidine acts as an irreversible agonist at α2-adrenoceptors, with a particular affinity for the α2A/D and α2C subtypes. nih.gov This action has been demonstrated in studies where CEC reduces the release of noradrenaline from nerve endings, an effect that persists even after the drug is washed out and is preventable by pre-treatment with an α2-antagonist like rauwolscine. nih.gov This irreversible activation helps in studying the sustained effects of α2-receptor stimulation in various experimental models.

Table 2: Characteristics of Alpha-2 Adrenoceptor Subtypes

| Subtype | Primary Signaling Pathway | Key Functions | Interaction with Chloroethylclonidine (CEC) |

|---|---|---|---|

| α2A | Gi protein activation, inhibiting adenylyl cyclase. nih.gov | Sedation, analgesia, sympatholytic effects, presynaptic inhibition of neurotransmitter release. nih.govwikipedia.orgnih.gov | Irreversible agonist. nih.gov |

| α2B | Gi protein activation, inhibiting adenylyl cyclase. nih.gov | Vasoconstriction (located on vascular smooth muscle). nih.govnih.gov | Binds with affinity. nih.gov |

| α2C | Gi protein activation, inhibiting adenylyl cyclase. nih.gov | Modulation of neurotransmitter release in the CNS, cold-induced vasoconstriction. nih.govsigmaaldrich.com | Irreversible agonist. nih.gov |

Structure

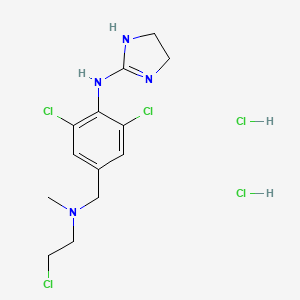

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSAXNDACBPMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl5N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017450 | |

| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70107-07-2 | |

| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylclonidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanism of Action of Chloroethylclonidine Dihydrochloride

Alkylating Effects on Adrenoceptors

The defining characteristic of chloroethylclonidine (B1203076) is its ability to act as an alkylating agent, forming a reactive aziridinium (B1262131) ion intermediate that covalently bonds with specific adrenoceptor subtypes. nih.gov This action results in irreversible inactivation, a feature that distinguishes it from typical competitive antagonists.

Chloroethylclonidine demonstrates a potent and selective irreversible antagonism at alpha-1B adrenoceptors. nih.gov Studies have shown that treatment with chloroethylclonidine can almost completely abolish the binding of ligands like [3H]prazosin to alpha-1B adrenoceptors in tissues where this subtype is prevalent, such as the rat spleen. nih.gov This inactivation is a time-dependent, first-order reaction. nih.gov The mechanism involves the formation of a reactive aziridinium ion that covalently modifies the receptor, leading to a long-lasting blockade. nih.gov This selective inactivation has made CEC an invaluable pharmacological tool for identifying and characterizing the physiological roles of alpha-1B adrenoceptors. nih.govnih.gov

The alkylating effects of chloroethylclonidine extend to the alpha-2 adrenoceptor family, specifically targeting the alpha-2A and alpha-2C subtypes for irreversible inactivation. nih.govnih.gov Research using cell lines transfected with specific alpha-2 adrenoceptor subtype genes has shown that CEC treatment significantly reduces the number of detectable alpha-2A (α2-C10) and alpha-2C (α2-C4) adrenoceptors. nih.gov This inactivation is functionally significant, as the alkylation of alpha-2A adrenoceptors has been shown to reduce the receptor-mediated physiological responses. nih.gov However, higher concentrations of CEC are often required to inactivate human platelet alpha-2A adrenoceptors compared to rat spleen alpha-1B adrenoceptors. nih.gov

A key aspect of chloroethylclonidine's pharmacological profile is the relative resistance of alpha-1A and alpha-2B adrenoceptors to its alkylating action. nih.gov While CEC binds to these subtypes, it does not effectively inactivate them. nih.gov The lack of inactivation is not due to a low binding affinity; in fact, the affinity of CEC for the resistant alpha-1A and alpha-2B subtypes is comparable to or even higher than its affinity for the subtypes it alkylates. nih.gov

Kinetic studies comparing the rates of inactivation for alpha-1 adrenoceptor subtypes highlight this resistance. The rate of alkylation for the alpha-1A subtype is markedly slower than for the alpha-1B and alpha-1D subtypes. nih.gov This differential rate of inactivation is a more useful measure than the total amount of alkylation for distinguishing the relative proportions of alpha-1A adrenoceptors in tissues. nih.gov

Table 1: Comparative Rate Constants for Chloroethylclonidine Inactivation of Rat Alpha-1 Adrenoceptor Subtypes at 10°C This table illustrates the differential rates at which chloroethylclonidine inactivates various alpha-1 adrenoceptor subtypes, highlighting the relative resistance of the alpha-1A subtype.

Data sourced from a study on the kinetics of alkylation of cloned rat alpha-1 adrenoceptor subtypes. nih.gov

Agonist/Antagonist Profile and Receptor Selectivity

Beyond its alkylating properties, chloroethylclonidine also functions as a partial agonist at specific adrenoceptor subtypes, further complicating its pharmacological profile.

In arteries where the alpha-1D adrenoceptor subtype is predominant, such as the rat aorta, chloroethylclonidine acts as a partial agonist, inducing a slow-onset muscular contraction. nih.gov However, in other experimental systems using rat-1 fibroblasts expressing alpha-1D adrenoceptors, CEC did not independently modify cytosol calcium levels but did acutely inhibit the effect of the natural catecholamine, noradrenaline. nih.gov This suggests that while it can activate the receptor, its primary interaction may also involve antagonism or competition with more potent agonists. nih.govnih.gov

Chloroethylclonidine interacts with alpha-1A adrenoceptors as a partial agonist. nih.gov In studies using rat-1 fibroblasts stably expressing this subtype, CEC was shown to cause a dose-dependent increase in cytosolic calcium, a key step in cell signaling. nih.gov This effect, however, was significantly smaller than the response induced by noradrenaline. nih.gov When co-incubated, chloroethylclonidine inhibited the action of noradrenaline, which is characteristic of a partial agonist competing with a full agonist for receptor binding. nih.gov In the rat caudal artery, which primarily expresses alpha-1A adrenoceptors, CEC is described as an irreversible partial agonist, capable of inducing vascular contraction, likely through calcium mobilization. nih.gov

Table 2: Summary of Chloroethylclonidine's Actions on Adrenoceptor Subtypes This table summarizes the dual functionality of Chloroethylclonidine as both an alkylating agent and a partial agonist across different adrenoceptor subtypes.

Information compiled from multiple research findings. nih.govnih.govnih.govnih.gov

Distinction from Other Adrenoceptor Ligands (e.g., Clonidine (B47849), Lofexidine)

The molecular mechanism of chloroethylclonidine is notably distinct from that of other α-adrenoceptor ligands such as clonidine and lofexidine (B1675026). The primary difference lies in the nature of receptor binding.

Clonidine acts as a selective partial agonist at α2-adrenergic receptors, with a preference for the α2A subtype. wikipedia.orgwikipedia.org Its binding to these receptors is reversible, meaning it can dissociate from the receptor. drugbank.com Clonidine's therapeutic effects are primarily mediated by its action on α2-adrenoceptors in the brainstem, which leads to a decrease in sympathetic outflow from the central nervous system. wikipedia.org Unlike CEC, clonidine does not form covalent bonds with the receptor and its actions can be surmounted by competitive antagonists.

Lofexidine is also a centrally acting α2-adrenergic agonist that binds reversibly to its receptors. scirp.orgscirp.org Similar to clonidine, it is used to mitigate symptoms of opioid withdrawal by reducing the release of norepinephrine. scirp.orgdrugbank.com While both lofexidine and clonidine are α2-agonists, lofexidine has been noted to have a better safety profile, particularly a lower incidence of hypotension. scirp.orgnih.gov A key mechanistic distinction from both clonidine and CEC is that lofexidine has also been found to have an affinity for serotonin (B10506) 5-HT1A receptors, which is not a characteristic of clonidine's or CEC's receptor binding profile. scirp.orgscirp.org This additional receptor interaction may contribute to its distinct clinical effects.

The most critical distinguishing feature of chloroethylclonidine is its ability to act as an irreversible ligand due to its reactive aziridinium ion intermediate. nih.gov This results in a long-lasting, insurmountable blockade (at α1B/D-receptors) or activation (at α2A/C-receptors) that persists even after the drug is cleared from the circulation. nih.govnih.gov Neither clonidine nor lofexidine possesses this alkylating capability.

The following table provides a comparative overview of the key mechanistic features of these three ligands.

| Feature | Chloroethylclonidine | Clonidine | Lofexidine |

| Primary Target | α1 and α2-Adrenoceptors nih.gov | α2-Adrenoceptors wikipedia.orgwikipedia.org | α2-Adrenoceptors scirp.orgdrugbank.com |

| Binding Nature | Irreversible (covalent) nih.govnih.gov | Reversible | Reversible |

| Primary Action | α1-Antagonist / α2-Partial Agonist nih.gov | α2-Agonist drugbank.com | α2-Agonist drugbank.com |

| Receptor Subtype Selectivity | Irreversibly binds to α1B, α1D, α2A, α2C nih.govnih.gov | Selective for α2-receptors | Selective for α2-receptors |

| Additional Receptor Targets | None well-characterized | None well-characterized | 5-HT1A Receptors scirp.orgscirp.org |

| Mechanism of Irreversibility | Formation of a reactive aziridinium ion nih.gov | Not Applicable | Not Applicable |

Preclinical Pharmacological Characterization of Chloroethylclonidine Dihydrochloride

Radioligand Binding Studies

Radioligand binding studies have been fundamental in elucidating the affinity and irreversible nature of chloroethylclonidine's interaction with various α-adrenoceptor subtypes. These assays measure the binding of a radioactively labeled ligand to its receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd).

Saturation binding studies are performed by incubating a fixed amount of tissue preparation with increasing concentrations of a radioligand until all specific binding sites are occupied, or saturated. This allows for the calculation of the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd).

The alkylating effects of chloroethylclonidine (B1203076) have been demonstrated in such assays. Treatment of various tissue membranes with chloroethylclonidine leads to a significant reduction in the Bmax of subtype-selective radioligands, which indicates an irreversible inactivation of the receptor. For instance, studies have shown that pre-treatment with 10 µM chloroethylclonidine almost completely abolished the specific binding of [³H]prazosin to α1B-adrenoceptors in rat spleen membranes. nih.gov This treatment also reduced the specific binding in rat kidney and cerebral cortex to a degree consistent with the known α1B-adrenoceptor population in those tissues. nih.gov Similarly, chloroethylclonidine treatment markedly reduced the binding of [³H]rauwolscine to human platelet and kidney membranes, which express α2A- and α2C-adrenoceptors. nih.gov This demonstrates that chloroethylclonidine covalently binds to and inactivates these receptor subtypes, thereby preventing the radioligand from binding.

In competition binding assays, a fixed concentration of a radioligand is incubated with tissue preparations in the presence of increasing concentrations of a competing, unlabeled compound (like chloroethylclonidine). This allows for the determination of the inhibitor's affinity (Ki) for the receptor.

These analyses have shown that chloroethylclonidine has an affinity for all major α-adrenoceptor subtypes, even those it does not irreversibly inactivate. nih.govnih.gov For example, the α1A- and α2B-adrenoceptors are relatively resistant to alkylation by chloroethylclonidine. However, competition binding experiments confirmed that the lack of inactivation was not due to a failure of chloroethylclonidine to bind to these subtypes. The affinity of chloroethylclonidine for these resistant subtypes was found to be at least as high as its apparent affinity for the subtypes it readily alkylates. nih.gov This indicates that chloroethylclonidine binds to the receptor first and then, if the subtype is susceptible, forms a covalent bond that leads to irreversible inactivation.

The affinity of a compound for a receptor is often expressed as the Ki value, derived from IC50 values obtained in competition binding assays using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity. A related value, pKb, is the negative logarithm of the equilibrium dissociation constant of an antagonist and is often determined from functional experiments; it provides a measure of the antagonist's potency.

Chloroethylclonidine has been shown to bind to all major α-adrenoceptor subtypes. nih.govnih.gov While specific Ki values for chloroethylclonidine across all subtypes are not always reported in a single study, its functional effects as an antagonist have been quantified. For example, in studies on canine saphenous vein, chloroethylclonidine produced competitive antagonism of noradrenaline in heart failure models, yielding a pA2 value (a measure analogous to pKb) of 5.7. nih.gov This complex behavior, where chloroethylclonidine acts as an antagonist, highlights its multifaceted interaction with adrenoceptors, which is dependent on the specific tissue and pathological state. nih.gov

Functional In Vitro Assays

Functional assays on isolated tissues are used to characterize the physiological or pathological response elicited by a compound after it binds to its receptor. For chloroethylclonidine, these assays have been crucial in understanding its dual role as both an antagonist and a partial agonist on vascular smooth muscle.

Rat Renal Resistance Vessels: Direct functional studies on the effect of chloroethylclonidine on isolated rat renal resistance vessels are not extensively detailed in the surveyed literature. However, binding studies have identified that chloroethylclonidine treatment reduces the binding of radioligands to α1B-adrenoceptors in rat kidney membranes, suggesting it can inactivate these receptors within the renal vasculature. nih.gov

Rat Small Mesenteric Artery: Specific research detailing the direct contractile effects of chloroethylclonidine on isolated rat small mesenteric artery preparations was not prominent in the reviewed literature.

Equine Digital Veins: Similarly, specific data on the effects of chloroethylclonidine on equine digital vein contractility was not found in the reviewed scientific literature.

Rat Aorta and Caudal Arteries: The effects of chloroethylclonidine have been extensively studied in rat aorta and caudal arteries, revealing significant differences between the two vessels. Chloroethylclonidine elicits direct, concentration-dependent contractions in both arteries, acting as a partial agonist. nih.gov However, the maximal contraction is greater in the caudal artery compared to the aorta. nih.gov

In the caudal artery, the contraction is mediated by α1A-adrenoceptors, while in the aorta, it is mediated by α1D-adrenoceptors. nih.gov Studies comparing normotensive (Wistar, WKY) and spontaneously hypertensive rats (SHR) found that the contractile effect in caudal arteries was similar among all strains. nih.gov In contrast, the contraction elicited in the aorta was significantly greater in SHR and WKY rats than in Wistar rats, suggesting a higher number or sensitivity of α1D-adrenoceptors in hypertensive strains. nih.gov

As an antagonist, chloroethylclonidine irreversibly inhibits noradrenaline-induced contractions. This inhibition is much more pronounced in the aorta, where it can increase the EC50 for noradrenaline by approximately 1000-fold, compared to a roughly 10-fold increase in the caudal artery. nih.gov This differential effect further underscores the α-adrenoceptor subtype differences between these two vascular preparations.

Interactive Data Table: Contractile Effects of Chloroethylclonidine in Rat Arteries

Below is a summary of the maximal contractile response to Chloroethylclonidine in isolated arterial rings from different rat strains, expressed as a percentage of the maximal response to noradrenaline.

| Tissue | Rat Strain | Maximal Contraction (% of Noradrenaline Max) | Primary Adrenoceptor Subtype |

| Caudal Artery | Wistar | 38.7 ± 2.9% | α1A |

| Caudal Artery | WKY | 37.0 ± 1.7% | α1A |

| Caudal Artery | SHR | 44.4 ± 5.0% | α1A |

| Aorta | Wistar | Smaller contractile response | α1D |

| Aorta | WKY | Significantly higher than Wistar | α1D |

| Aorta | SHR | Significantly higher than Wistar & WKY | α1D |

Data sourced from Ibarra et al., 2000. nih.gov

Studies on Isolated Tissue Preparations

Receptor Protection Experiments

Receptor protection experiments are a classic pharmacological method used to identify the specific receptor subtype with which an irreversible ligand, such as chloroethylclonidine, interacts. The principle is that pre-incubation with a high concentration of a reversible ligand (the "protecting" agent) that binds to the target site will prevent the irreversible ligand from accessing and forming a covalent bond with that site.

This technique has been effectively used to elucidate the actions of CEC. For instance, in the rat vas deferens, the irreversible α2-agonist effects of CEC can be prevented by pre-exposing the tissue to the reversible α2-antagonist rauwolscine. nih.gov Rauwolscine occupies the α2-adrenoceptor binding site, thereby "protecting" it from alkylation by CEC. nih.gov

Similarly, in the rat aorta, receptor protection experiments have helped unravel a complex interaction. The irreversible effects of CEC on noradrenaline-induced contractions can be prevented by prior incubation with noradrenaline itself or reduced by protection with α2-adrenoceptor antagonists. nih.gov However, protection with the α1-adrenoceptor antagonist prazosin (B1663645) is ineffective at preventing this particular resistant response. nih.gov This indicates that the effect involves an interaction between CEC and α2-adrenoceptors that cannot be reversed by subsequent competitive antagonism but can be blocked by prior occupancy of the receptor. nih.gov

Selective Protection of Alpha-1A Adrenoceptors

Chloroethylclonidine is recognized for its capacity to act as an irreversible antagonist at certain α1-adrenoceptor subtypes, while notably sparing others. This selective action allows for the pharmacological dissection of α1-adrenoceptor-mediated functions. Research has consistently shown that α1A-adrenoceptors are relatively resistant to the alkylating and inactivating effects of chloroethylclonidine. nih.govnih.gov This resistance is not due to a lack of binding affinity, as chloroethylclonidine demonstrates comparable or even higher affinity for the resistant subtypes compared to the sensitive ones. nih.gov

In functional studies, pretreatment with chloroethylclonidine has been shown to have minimal to no effect on the contractile responses mediated by α1A-adrenoceptors in tissues such as the rat vas deferens. nih.gov This contrasts sharply with its profound inhibitory effect in tissues where other α1-adrenoceptor subtypes predominate. nih.gov

Receptor protection experiments have further elucidated this selectivity. In these studies, pre-incubation with a selective α1A-adrenoceptor antagonist, such as 5-methylurapidil (B1664665), can protect the α1A-adrenoceptor population from the subsequent actions of other agents. nih.gov For instance, in the aorta of wild-type mice, both 5-methylurapidil (an α1A-antagonist) and BMY 7378 (an α1D-antagonist) were able to protect their respective receptors from alkylation by chloroethylclonidine. nih.gov This demonstrates that the resistance of the α1A-adrenoceptor to chloroethylclonidine is an intrinsic property that allows for its selective functional preservation.

In studies using rat-1 fibroblasts stably expressing recombinant α1-adrenoceptor subtypes, chloroethylclonidine acted as a partial agonist specifically at α1A-adrenoceptors, leading to an increase in intracellular calcium concentration. nih.gov This effect was not observed in cells expressing α1B- or α1D-adrenoceptors, highlighting the unique interaction between chloroethylclonidine and the α1A subtype. nih.gov

Table 1: Selective Action of Chloroethylclonidine on α1-Adrenoceptor Subtypes

| Receptor Subtype | Effect of Chloroethylclonidine | Tissue/Model System Example | Reference |

|---|---|---|---|

| α1A | Resistant to inactivation; Partial Agonist | Rat Vas Deferens, Rat-1 Fibroblasts | nih.govnih.gov |

| α1B | Irreversible inactivation | Rat Spleen, Rat Liver | nih.govnih.gov |

| α1D | Irreversible inactivation; Partial Agonist | Rat Aorta (SHR) | nih.govnih.gov |

Differential Effects on Receptor Populations

The pharmacological profile of chloroethylclonidine is characterized by its differential effects not only among α1-adrenoceptor subtypes but also between the broader α1 and α2-adrenoceptor families. Functionally, chloroethylclonidine behaves as an irreversible antagonist at most α1-adrenoceptors while acting as an irreversible agonist at α2-adrenoceptors. nih.gov

Treatment with chloroethylclonidine leads to the irreversible inactivation of α1B, α1D, α2A, and α2C-adrenoceptors. nih.govnih.gov In contrast, α1A and α2B-adrenoceptors are relatively resistant to its alkylating effects. nih.gov This differential sensitivity allows researchers to isolate and study the functions of specific receptor populations.

For example, in broken cell preparations from various rat tissues, a 10 µM concentration of chloroethylclonidine for 10 minutes resulted in a significant decrease in α1-adrenergic receptor binding sites in the liver and spleen (70-80% reduction), a moderate decrease in the neocortex (25% reduction), and no significant loss in the kidney, hippocampus, heart, vas deferens, or caudal artery. nih.gov This tissue-specific effect is attributed to the different populations of α1-adrenoceptor subtypes present in these tissues. nih.gov

Furthermore, chloroethylclonidine's action can be influenced by the species and the specific vascular bed being studied. In canine blood vessels, the interaction of chloroethylclonidine with α-adrenoceptor agonists was found to be heterogeneous and dependent on the pathological state (heart failure). nih.gov In normotensive and spontaneously hypertensive rats (SHR), chloroethylclonidine elicited contractions in both the aorta and caudal arteries, acting as a partial agonist at α1D-adrenoceptors in the aorta and α1A-adrenoceptors in the caudal arteries. nih.gov

Table 2: Differential Effects of Chloroethylclonidine on Adrenoceptor Subtypes

| Adrenoceptor Family | Subtype | Effect of Chloroethylclonidine | Key Observation | Reference |

|---|---|---|---|---|

| Alpha-1 | α1A | Resistant to Inactivation / Partial Agonist | Preserved function in tissues like vas deferens. | nih.govnih.govnih.gov |

| α1B | Irreversible Inactivation | Significant reduction of binding sites in spleen and liver. | nih.govnih.gov | |

| α1D | Irreversible Inactivation / Partial Agonist | Involved in contractile responses in aorta. | nih.govnih.gov | |

| Alpha-2 | α2A | Irreversible Inactivation / Agonist | Reduced receptor number in transfected cell lines. | nih.govnih.gov |

| α2B | Resistant to Inactivation | Not significantly affected by chloroethylclonidine treatment. | nih.gov | |

| α2C | Irreversible Inactivation | Reduced receptor number in transfected cell lines. | nih.gov |

Applications of Chloroethylclonidine Dihydrochloride in Adrenoceptor Research

Elucidation of Adrenoceptor Subtype Function

Chloroethylclonidine's utility in functional studies stems from its complex and selective interaction with α-adrenoceptor subtypes. It generally functions as an irreversible antagonist at α1-adrenoceptors and an irreversible agonist at α2-adrenoceptors. nih.gov This dual activity, combined with its subtype selectivity, has been instrumental in clarifying the specific functions of these receptors.

A primary application of Chloroethylclonidine (B1203076) has been the differentiation of α1-adrenoceptor subtypes responsible for smooth muscle contraction in various tissues. CEC demonstrates a distinct pattern of irreversible inactivation, potently affecting α1B- and α1D-adrenoceptors while having a significantly lower impact on the α1A-adrenoceptor subtype. nih.govnih.gov This selectivity has allowed researchers to identify the α1A-adrenoceptor as the primary mediator of contraction in certain tissues, as responses to α1-agonists persist even after treatment with CEC.

The differential sensitivity of α-adrenoceptor subtypes to Chloroethylclonidine is summarized in the table below.

| Receptor Subtype | Interaction with Chloroethylclonidine | Functional Consequence |

| α1A-adrenoceptor | Relatively insensitive to irreversible inactivation | Physiological responses mediated by this subtype are resistant to CEC. |

| α1B-adrenoceptor | Irreversibly inactivated | Functional responses mediated by this subtype are abolished by CEC. |

| α1D-adrenoceptor | Irreversibly inactivated | Functional responses mediated by this subtype are abolished by CEC. |

| α2A-adrenoceptor | Irreversibly activated/inactivated | Acts as an irreversible agonist, but can also cause inactivation. |

| α2B-adrenoceptor | Relatively insensitive to irreversible inactivation | Functional responses mediated by this subtype are less affected by CEC. |

| α2C-adrenoceptor | Irreversibly activated/inactivated | Acts as an irreversible agonist, but can also cause inactivation. |

This table summarizes the differential interaction of Chloroethylclonidine with various α-adrenoceptor subtypes based on preclinical research findings.

In the preclinical setting, Chloroethylclonidine has been pivotal in characterizing the function of presynaptic α2-adrenoceptors, which play a key role in modulating neurotransmitter release. Studies on the isolated vas deferens of the rat have demonstrated that Chloroethylclonidine acts as an irreversible agonist at these prejunctional α2-adrenoceptors. nih.gov

This agonist activity at presynaptic α2-adrenoceptors leads to a reduction in the release of neurotransmitters from sympathetic nerve terminals. Specifically, Chloroethylclonidine has been shown to concentration-dependently decrease the stimulation-evoked overflow of tritium from tissues pre-incubated with [3H]-noradrenaline, indicating an inhibition of noradrenaline release. nih.gov Furthermore, it also reduces the release of purinergic co-transmitters. nih.gov This inhibitory effect is a hallmark of presynaptic α2-adrenoceptor activation and underscores the utility of Chloroethylclonidine in studying the mechanisms of neuromodulation. The irreversible nature of its binding makes it a valuable tool for investigating the consequences of sustained presynaptic inhibition. nih.gov

While α-adrenoceptors are known to be involved in various signaling pathways that can influence cell growth and proliferation, preclinical studies focusing specifically on the direct contribution of Chloroethylclonidine to these processes are not extensively documented in the available scientific literature. The primary application of Chloroethylclonidine in research has been centered on the characterization of adrenoceptor subtypes and their role in physiological responses such as smooth muscle contraction and neurotransmitter release.

Development of Pharmacological Models

The distinct pharmacological profile of Chloroethylclonidine has led to its widespread use in the development of both in vitro and in vivo models to study adrenoceptor pharmacology and physiology.

Chloroethylclonidine is a standard tool in in vitro radioligand binding studies to differentiate and quantify α-adrenoceptor subtypes in various tissues and cell lines. By treating cell membranes with Chloroethylclonidine, researchers can selectively eliminate the binding of radioligands to sensitive subtypes (α1B, α1D, α2A, α2C), thereby isolating the binding to resistant subtypes (α1A, α2B). mdpi.com

For example, treatment of rat spleen membranes with Chloroethylclonidine almost completely abolishes the binding of the α1-antagonist [3H]prazosin, consistent with the spleen predominantly expressing the α1B-adrenoceptor subtype. mdpi.com In contrast, a significant portion of [3H]prazosin binding remains in the rat cerebral cortex after Chloroethylclonidine treatment, revealing the presence of the resistant α1A-subtype. mdpi.com

Furthermore, Chloroethylclonidine has been used in functional in vitro models employing cells engineered to express specific recombinant adrenoceptor subtypes. In one such model using rat-1 fibroblasts, Chloroethylclonidine was shown to act as a partial agonist at the α1a-adrenoceptor, causing an increase in intracellular calcium. researchgate.net However, it did not elicit a similar response in fibroblasts expressing α1b- or α1d-adrenoceptors, highlighting its selectivity even in its agonist-like actions at certain subtypes. researchgate.net

The effects of Chloroethylclonidine on radioligand binding in different tissues are detailed below.

| Tissue/Cell Line | Receptor Subtype Investigated | Radioligand | Effect of Chloroethylclonidine Treatment |

| Rat Spleen | α1B | [3H]prazosin | Almost complete abolition of binding. mdpi.com |

| Rat Kidney | α1B | [3H]prazosin | Reduction in specific binding. mdpi.com |

| Rat Cerebral Cortex | α1B | [3H]prazosin | Reduction in specific binding. mdpi.com |

| Human Platelets | α2A | [3H]rauwolscine | Marked reduction in binding. mdpi.com |

| Human Kidney | α2A | [3H]rauwolscine | Marked reduction in binding. mdpi.com |

| Rat Kidney | α2B | [3H]rauwolscine | No effect on binding. mdpi.com |

| Transfected cells | α2-C10 (α2A) | [3H]rauwolscine | Reduced number of detectable receptors. mdpi.com |

| Transfected cells | α2-C4 (α2C) | [3H]rauwolscine | Reduced number of detectable receptors. mdpi.com |

| Transfected cells | α2-C2 (α2B) | [3H]rauwolscine | No reduction in detectable receptors. mdpi.com |

This table illustrates the use of Chloroethylclonidine in in vitro binding assays to characterize α-adrenoceptor subtypes across different tissues and cell systems.

The rat vas deferens has served as a robust animal model for investigating the functional consequences of Chloroethylclonidine's actions and for studying adrenoceptor plasticity. The complex interplay of different adrenoceptor subtypes in this tissue makes it an ideal system for such studies. As mentioned, Chloroethylclonidine's ability to irreversibly activate presynaptic α2-adrenoceptors and selectively antagonize postsynaptic α1-adrenoceptor subtypes allows for the detailed examination of their respective roles in sympathetic neurotransmission. nih.govnih.gov

Moreover, Chloroethylclonidine has been employed in animal models to explore changes in adrenoceptor function in pathological states. For example, studies comparing the responses of tissues from normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) have utilized Chloroethylclonidine to probe for alterations in adrenoceptor expression or function. In the aorta of SHR, Chloroethylclonidine elicits a greater contractile response compared to normotensive rats, suggesting a potential upregulation or enhanced signaling of the α1D-adrenoceptors in hypertension. nih.gov Such models are invaluable for understanding the molecular basis of diseases involving the sympathetic nervous system and for the preclinical evaluation of potential therapeutic agents.

Comparative Studies with Other Adrenoceptor Ligands

Chloroethylclonidine (CEC) dihydrochloride's unique pharmacological profile, characterized by its irreversible alkylating activity at certain adrenoceptor subtypes, has been extensively clarified through comparative studies with other well-established adrenoceptor ligands. These studies have been instrumental in delineating the functional roles of different adrenoceptor subtypes in various physiological processes.

Differentiation from Prazosin (B1663645), BMY-7378, 5-Methylurapidil (B1664665), WB4101

Chloroethylclonidine is distinguished from competitive, reversible α1-adrenoceptor antagonists like prazosin, BMY-7378, 5-methylurapidil, and WB4101 primarily by its mechanism of action. CEC acts as an alkylating agent, forming a covalent bond with the receptor, leading to irreversible inactivation. This contrasts with the reversible binding of the other listed ligands.

Research has demonstrated that CEC exhibits selectivity in its irreversible antagonism, with a rank order of sensitivity among α1-adrenoceptor subtypes. It preferentially inactivates α1B and α1D-adrenoceptors, while α1A-adrenoceptors are relatively resistant. nih.govfda.gov This differential sensitivity allows for the pharmacological dissection of α1-adrenoceptor subtype-mediated responses.

Prazosin , a non-subtype-selective α1-adrenoceptor antagonist, is often used as a tool to protect α1-adrenoceptors from the effects of CEC. nih.gov In studies on rat cardiac muscle, both CEC and prazosin were found to antagonize the sustained positive inotropic effect of phenylephrine, suggesting the involvement of both α1A and α1B adrenoceptors. drugbank.com However, unlike CEC, prazosin's antagonism is reversible.

BMY-7378 is recognized as a selective antagonist for the α1D-adrenoceptor subtype. nih.govmedchemexpress.com Studies have shown that BMY-7378 can protect α1D-adrenoceptors from alkylation by CEC. For instance, in the aorta of spontaneously hypertensive rats (SHR), BMY-7378 blocked the contraction elicited by chloroethylclonidine and protected the α1D-adrenoceptors, allowing noradrenaline to subsequently induce a contractile response. researchgate.net This selective protection helps to isolate the functional role of the α1D-adrenoceptor.

5-Methylurapidil displays a higher affinity for α1A-adrenoceptors. nih.gov In comparative studies, 5-methylurapidil has been shown to protect α1A-adrenoceptors from inactivation by CEC. In the caudal arteries of SHR, 5-methylurapidil effectively blocked the contractile action of chloroethylclonidine, indicating that this response is mediated by α1A-adrenoceptors. researchgate.net Furthermore, in cells expressing recombinant α1a-adrenoceptors, the partial agonist effect of chloroethylclonidine was blocked by 5-methylurapidil. nih.gov

WB4101 is another antagonist used to differentiate α1-adrenoceptor subtypes, showing high affinity for α1A and α1D subtypes. nih.gov In rat cardiac muscle, both CEC and WB4101 antagonized the monophasic positive inotropic response to phenylephrine in the left atria and the sustained positive inotropic response in papillary muscle. drugbank.com Studies in rat lung have indicated that α1-adrenoceptors with a high affinity for WB4101 are not homogeneous, and pretreatment with chloroethylclonidine helped to distinguish between different binding sites. semanticscholar.org

| Ligand | α1A | α1B | α1D |

|---|---|---|---|

| Prazosin | ~0.2 | ~0.3 | ~0.5 |

| BMY-7378 | 800 | 600 | 2 |

| 5-Methylurapidil | ~0.6 (high affinity site) | ~45 (low affinity site) | Data not readily available |

| WB4101 | High | Low | High |

Comparison with Clonidine (B47849) and Lofexidine (B1675026) Analogs

Chloroethylclonidine, being a derivative of clonidine, shares some structural similarities but exhibits distinct pharmacological properties, particularly its irreversible alkylating nature. nih.gov Clonidine and its analog lofexidine are primarily known as α2-adrenoceptor agonists, and their comparative studies with CEC provide insights into the nuances of adrenoceptor pharmacology.

Clonidine is a centrally acting α2-adrenoceptor agonist used clinically for its antihypertensive effects. drugbank.com While both chloroethylclonidine and clonidine are imidazolines, CEC's primary utility in research is as an irreversible antagonist at α1-adrenoceptors and an irreversible agonist at α2-adrenoceptors. nih.gov In contrast, clonidine acts as a reversible partial agonist at α2-adrenoceptors. nih.gov Clonidine has a significantly higher affinity for α2 receptors compared to α1 receptors. derangedphysiology.com

Lofexidine , another clonidine analog, is also an α2-adrenoceptor agonist. scirp.org Comparative studies have revealed differences in the receptor binding profiles of lofexidine and clonidine. Lofexidine exhibits agonist activity at α1A, α2A, α2B, and α2C adrenoceptors. scirp.org Unlike clonidine, lofexidine also shows significant agonist activity at dopamine D2S and serotonin (B10506) 5-HT1A and 5-HT1B receptors. scirp.org This broader receptor activity profile may account for some of the clinical differences observed between lofexidine and clonidine, particularly in the management of opioid withdrawal. cochrane.orgnih.gov Chloroethylclonidine's irreversible action at a subset of these receptors provides a stark contrast to the reversible agonism of lofexidine and clonidine.

The irreversible nature of chloroethylclonidine's interaction with specific adrenoceptor subtypes makes it an invaluable tool for receptor characterization and for studying the long-term consequences of receptor inactivation, a feature not shared by the reversible agonists clonidine and lofexidine.

| Compound | Primary Mechanism | Key Adrenoceptor Targets | Other Notable Receptor Interactions |

|---|---|---|---|

| Chloroethylclonidine | Irreversible Alkylation (Antagonist at α1B/α1D, Agonist at α2) | α1B, α1D, α2A, α2C | None well-characterized |

| Clonidine | Reversible Agonism | α2A, α2B, α2C | Imidazoline (B1206853) receptors |

| Lofexidine | Reversible Agonism | α1A, α2A, α2B, α2C | Dopamine D2S, Serotonin 5-HT1A, 5-HT1B |

Advanced Methodologies in Chloroethylclonidine Dihydrochloride Research

Computational Chemistry and Molecular Modeling

Computational approaches provide high-resolution insights into the molecular interactions between chloroethylclonidine (B1203076) and its receptor targets, guiding experimental design and interpreting functional data.

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. In the study of chloroethylclonidine, docking simulations are used to model its interaction with the binding pockets of various α-adrenergic receptor subtypes. These models are crucial for understanding the compound's selectivity.

Research has utilized three-dimensional receptor models to map the binding site of α-adrenergic receptors. nih.gov Docking studies help identify the key amino acid residues that chloroethylclonidine interacts with. For the human α2A-AR, molecular modeling has supported findings that specific residues within the fifth transmembrane domain are crucial for binding. nih.gov These simulations, combined with experimental data, have helped construct a model where residues such as Val197, Ser200, Cys201, and Ser204 are exposed in the binding pocket, facilitating the interaction with chloroethylclonidine. nih.gov This structural insight is fundamental to understanding why chloroethylclonidine shows preference for certain receptor subtypes over others. semanticscholar.orgosti.gov

| Interacting Component | Role in Chloroethylclonidine Binding |

| α-Adrenergic Receptor | The primary biological target of chloroethylclonidine. |

| Binding Pocket | The specific cavity within the receptor where the ligand binds. |

| Amino Acid Residues | Key residues (e.g., Cysteine) form covalent bonds or other interactions. nih.gov |

| Transmembrane Domains | Helical structures of the receptor that form the binding site. nih.gov |

Density Functional Theory (DFT) Based Analysis of Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org DFT calculations are applied to understand the chemical reactivity and interaction energies of compounds like chloroethylclonidine at an electronic level. nih.gov

This methodology allows researchers to compute properties such as molecular electrostatic potential (MEP), which maps the charge distribution across the molecule. rsc.org For a molecule like chloroethylclonidine, which is derived from clonidine (B47849), DFT can reveal regions that are electron-rich or electron-poor, predicting sites for electrophilic or nucleophilic attack. This is particularly relevant for understanding the mechanism of its irreversible, covalent bond formation with cysteine residues in the receptor. nih.govrsc.org DFT helps in analyzing the stability of the compound and the nature of its interactions with receptor residues, complementing the structural predictions from docking studies. nih.govkoreascience.kr

Gene Expression and Molecular Biology Techniques

Investigating the genetic and cellular basis of chloroethylclonidine's action relies on precise molecular biology techniques to quantify receptor expression and isolate specific receptor-ligand interactions.

Receptor Subtype Expression Profiling (e.g., Western Blotting, qRT-PCR)

To understand the tissue-specific effects of chloroethylclonidine, it is essential to first determine the relative expression levels of different α-adrenergic receptor subtypes. Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive technique used to measure the amount of mRNA for each receptor subtype in a given tissue or cell type. nih.govmdpi.com This provides a profile of which receptor genes are actively being transcribed.

Western blotting is a complementary technique used to detect and quantify the actual receptor proteins. researcher.life However, studies have noted that the specificity of commercially available antibodies for α1-AR subtypes can be unreliable, making this technique challenging for precise subtype quantification. nih.gov When successful, these methods allow researchers to correlate the abundance of a specific receptor subtype (e.g., α1B-AR) with the observed pharmacological response to chloroethylclonidine in that tissue. researcher.lifenih.gov

| Technique | Analyte | Information Provided |

| qRT-PCR | mRNA | Gene expression levels of receptor subtypes. nih.govorigene.com |

| Western Blotting | Protein | Abundance of translated receptor proteins. nih.gov |

Transfected Cell Lines for Receptor Expression Studies

To overcome the complexity of studying chloroethylclonidine in native tissues where multiple receptor subtypes are co-expressed, researchers utilize transfected cell lines. amegroups.cn In this approach, a cell line (e.g., HEK293 cells) that does not naturally express adrenergic receptors is genetically engineered to express a single, specific α-adrenoceptor subtype.

This methodology creates a clean and controlled system to study the interaction of chloroethylclonidine with an individual receptor subtype in isolation. Studies have demonstrated that chloroethylclonidine treatment reduces the number of detectable α2-adrenoceptors in cell lines transfected with the α2A or α2C gene, but not in those transfected with the α2B subtype. This directly demonstrates the compound's selectivity for certain subtypes.

Advanced Imaging and Electrophysiological Techniques

Visualizing the functional consequences of receptor blockade and measuring the physiological responses are crucial for understanding the impact of chloroethylclonidine's irreversible binding.

Advanced imaging techniques, such as calcium imaging, allow for the real-time visualization of intracellular signaling events following receptor activation or blockade. plos.org Adrenergic receptors, particularly α1 subtypes, are coupled to Gq/11 proteins, which trigger the release of intracellular calcium upon activation. ahajournals.orgmdpi.com Studies have shown that α2A-adrenergic receptor stimulation can potentiate calcium release in platelets. nih.gov By using fluorescent calcium indicators, researchers can measure changes in cytosolic calcium concentrations. The irreversible binding of chloroethylclonidine to its target receptors leads to a measurable reduction or abolition of the calcium signal that would normally be induced by an agonist, providing a direct functional readout of its alkylating action.

Electrophysiological techniques are used to measure the physiological output of chloroethylclonidine's effects, particularly on excitable tissues like smooth muscle. In vascular research, this often involves mounting arterial rings in an organ bath and measuring their contractile force in response to adrenergic agonists like norepinephrine. nih.gov Treatment with chloroethylclonidine has been shown to irreversibly antagonize α1-adrenoceptor-mediated contractions. nih.gov These experiments can quantify the extent of receptor inactivation by observing the diminished contractile response, demonstrating the functional consequences of the compound's alkylating properties in a physiological context. nih.govnih.gov

| Technique | Measurement | Research Application for Chloroethylclonidine |

| Calcium Imaging | Intracellular Ca2+ concentration | Visualizing the loss of receptor signaling post-alkylation. nih.gov |

| Organ Bath (Tissue Electrophysiology) | Smooth muscle contraction force | Quantifying the irreversible antagonism of agonist-induced vasoconstriction. nih.govnih.gov |

Ratiometric Photometry of Fura-2 Fluorescence

Ratiometric photometry with the fluorescent indicator Fura-2 is a widely used and sensitive method for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). thermofisher.comaatbio.com This technique is particularly valuable because the ratio measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, leading to more reliable and reproducible results. thermofisher.comthermofisher.com Fura-2 works by shifting its excitation wavelength upon binding to Ca²⁺, allowing researchers to quantify calcium levels by measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm). aatbio.comthermofisher.com

Research employing Fura-2 has shown that chloroethylclonidine can modulate intracellular calcium. For instance, in rat-1 fibroblasts engineered to express specific α1-adrenoceptor subtypes, chloroethylclonidine was observed to increase cytosolic [Ca²⁺] in cells with α1a-adrenoceptors. nih.gov This effect was dose-dependent and could be blocked by α1-adrenoceptor antagonists, confirming the receptor's involvement. nih.gov However, in the same study, chloroethylclonidine did not alter [Ca²⁺]i in fibroblasts expressing α1b- or α1d-adrenoceptors, highlighting its subtype-specific action. nih.gov Other studies have suggested that the contractile response induced by chloroethylclonidine in certain arteries is dependent on an influx of extracellular Ca²⁺. nih.gov

| Cell/Tissue Type | Effect on [Ca²⁺]i | Receptor Subtype Implicated | Key Finding |

| Rat-1 Fibroblasts (expressing α1a-adrenoceptors) | Increased cytosolic [Ca²⁺] | α1a | Acts as a partial agonist, inducing Ca²⁺ mobilization. nih.gov |

| Rat-1 Fibroblasts (expressing α1b/α1d-adrenoceptors) | No modification of cytosolic [Ca²⁺] | α1b, α1d | Demonstrates subtype selectivity in its action. nih.gov |

| Wistar Kyoto Rat Aorta | Dependent on extracellular Ca²⁺ influx for contraction | α1D | The compound's action is inhibited by the calcium channel blocker nitrendipine. nih.gov |

| Wistar Kyoto Rat Tail Artery | Dependent on Protein Kinase C (PKC) and extracellular Ca²⁺ influx for contraction | α1A | Contraction is blocked by both nitrendipine and a PKC inhibitor. nih.gov |

Whole-Cell Patch Clamp Electrophysiology

Patch clamp studies are instrumental in defining the specific ion channels modulated by chloroethylclonidine. This technique can reveal, for example, the inhibition of voltage-gated calcium channels, which would reduce calcium influx and subsequent cellular responses like neurotransmitter release. Furthermore, it can be used to study the compound's effects on other channels, such as potassium or chloride channels, which play critical roles in setting the resting membrane potential and shaping neuronal firing patterns. nih.govresearchgate.net The precise control and high-resolution data offered by whole-cell patch clamp make it an indispensable tool for dissecting the molecular mechanisms underlying the physiological effects of chloroethylclonidine.

| Cell Type/Preparation | Target Ion Channel/Current | Observed Electrophysiological Effect | Implied Functional Consequence |

| Neurons (General) | Voltage-Gated Calcium Channels | Inhibition of Ca²⁺ currents | Reduced neurotransmitter release |

| Neurons (General) | G protein-coupled inwardly-rectifying potassium (GIRK) channels | Activation, leading to K⁺ efflux | Membrane hyperpolarization, decreased neuronal excitability |

| Vascular Smooth Muscle Cells | L-type Calcium Channels | Inhibition of Ca²⁺ influx | Vasodilation youtube.com |

| Central Nervous System Neurons | GABA-A Receptor Chloride Channels | Modulation of Cl⁻ flux | Altered inhibitory neurotransmission researchgate.net |

Future Directions and Research Gaps in Chloroethylclonidine Dihydrochloride Studies

Exploration of Undiscovered Receptor Interactions

While chloroethylclonidine (B1203076) is well-known for its effects on α-adrenergic receptors, its full receptor interaction profile is likely more complex. Future research should focus on elucidating its activity at less-characterized or entirely new binding sites.

A primary area of interest is the interaction with imidazoline (B1206853) receptors . Clonidine (B47849), the parent compound of chloroethylclonidine, binds to both α2-adrenergic and imidazoline (I) receptors with similar affinity. nih.gov These I-receptors are classified into at least three subtypes (I1, I2, and I3) and are implicated in a variety of physiological processes, including blood pressure regulation, pain modulation, and metabolic control. nih.gov Studies have shown that clonidine and other imidazoline compounds can elicit responses independently of α2-adrenoceptors, suggesting a distinct signaling pathway for I-receptors. nih.govnih.gov For instance, in bovine adrenal chromaffin cells, which lack functional α2-adrenergic receptors, clonidine was found to increase cyclic GMP (cGMP) and calcium influx, actions potentially mediated by imidazole (B134444) receptors. nih.gov Given its structural similarity to clonidine, chloroethylclonidine is a prime candidate for exploring these non-adrenergic sites. Its irreversible binding nature could be leveraged to permanently label and isolate imidazoline receptor proteins, whose molecular identities are still not fully resolved. nih.gov

Furthermore, early research has indicated that chloroethylclonidine treatment can unmask a non-alpha-adrenoceptor noradrenaline binding site in tissues like the rat aorta. nih.gov After irreversible blockade of α1-adrenoceptors with chloroethylclonidine, a contractile response to noradrenaline persists that is not blocked by traditional α-adrenoceptor antagonists. nih.gov This suggests the existence of a novel receptor or binding site for noradrenaline that is resistant to chloroethylclonidine's alkylating action. The identity and physiological relevance of this site remain a significant research gap.

Future investigations could employ modern proteomic and molecular biology techniques in tissues pre-treated with chloroethylclonidine to identify these unknown binding partners. This could reveal new signaling pathways and potential drug targets.

Application in Novel Preclinical Disease Models

The application of chloroethylclonidine has been largely confined to cardiovascular research, particularly in models of hypertension and heart failure. nih.govnih.gov However, its known targets, α-adrenergic and imidazoline receptors, are widely distributed in the central nervous system (CNS) and are implicated in a range of pathologies, suggesting that chloroethylclonidine could be a valuable tool in novel preclinical disease models.

Neuropathic Pain: Alpha-2 adrenergic agonists like clonidine are known to have analgesic effects, and topical clonidine has been studied for neuropathic pain. nih.govnih.gov The Spared Nerve Injury (SNI) model is a well-characterized animal model that mimics many symptoms of clinical neuropathic pain, including allodynia and hyperalgesia, and is associated with neuropsychiatric comorbidities like anxiety and depression. mdpi.com Chloroethylclonidine could be used in such models to irreversibly block specific α2-adrenoceptor subtypes (e.g., α2A and α2C) to dissect their precise roles in the initiation and maintenance of neuropathic pain. nih.gov This would help to differentiate the analgesic effects mediated by adrenergic versus potential imidazoline receptor mechanisms. nih.gov

Psychiatric Disorders: The parent compound, clonidine, is used off-label for various psychiatric conditions, including PTSD and anxiety. nih.gov Animal models of depression and anxiety, such as the forced swim test, tail suspension test, and chronic mild stress models, are widely used to screen for potential therapeutics. nih.govprotagenic.com The cholinergic-adrenergic hypothesis of depression suggests an interaction between these neurotransmitter systems. nih.gov Chloroethylclonidine could be employed in these models to investigate the long-term consequences of irreversible α2-adrenoceptor inactivation on depressive- and anxiety-like behaviors, helping to validate these receptors as therapeutic targets.

Neurodegenerative Diseases: While there are no direct studies using chloroethylclonidine in models of diseases like Alzheimer's or Parkinson's, its known targets are present in brain regions affected by these conditions. google.comresearchgate.net Its ability to irreversibly block specific receptor populations could be used for target validation studies, to understand how chronic receptor inactivation impacts disease progression in transgenic or toxin-induced animal models. nih.govtargetals.org

The table below summarizes potential applications of Chloroethylclonidine in novel preclinical models.

| Disease Area | Preclinical Model | Potential Application of Chloroethylclonidine | Research Goal |

| Neuropathic Pain | Spared Nerve Injury (SNI) | Irreversible blockade of specific α2-adrenoceptor subtypes. | To dissect the roles of α2A vs. α2C vs. imidazoline receptors in pain signaling. |

| Psychiatric Disorders | Forced Swim Test, Chronic Mild Stress | Long-term inactivation of CNS α2-adrenoceptors. | To study the impact of permanent receptor blockade on depressive/anxious behaviors. |

| Heart Failure | Rapid Ventricular Pacing | Differentiating α1-adrenoceptor populations in pathological vs. normal tissue. nih.gov | To understand receptor population shifts in cardiovascular disease. |

Advanced Structural Biology of Chloroethylclonidine Dihydrochloride-Receptor Complexes

A significant gap in our understanding of chloroethylclonidine is the precise three-dimensional structure of its covalent complex with its receptor targets. While mutagenesis studies have provided valuable insights, direct structural data is lacking.

Research has shown that chloroethylclonidine irreversibly binds to the α2A-adrenergic receptor by forming a covalent bond with a cysteine residue located in the fifth transmembrane domain. nih.govresearchgate.net Site-directed mutagenesis studies have identified specific amino acid residues (Val197, Ser200, Cys201, and Ser204) that are exposed in the binding pocket and are crucial for this interaction. nih.gov This covalent binding mechanism is initiated by the intramolecular formation of a highly reactive aziridinium (B1262131) ion from the chloroethyl moiety, which then alkylates a nucleophilic residue, such as the sulfhydryl group of a cysteine, in the receptor's binding site. nih.gov

Future research should aim to obtain high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of chloroethylclonidine covalently bound to its target receptors, such as the α2A-adrenoceptor and potentially imidazoline receptors. Such structures would provide an unprecedented level of detail about the binding orientation, the specific atoms involved in the covalent bond, and the conformational changes induced in the receptor upon irreversible binding. This information would be invaluable for the rational design of new, more selective irreversible ligands and for understanding the molecular basis of receptor activation and inactivation.

Development of Enhanced Research Probes Based on this compound Scaffold

The unique properties of the chloroethylclonidine scaffold make it an excellent starting point for the development of more sophisticated research probes. Its core structure provides affinity and its reactive chloroethyl group allows for covalent attachment, which can be exploited to create a variety of powerful tools for receptor research.

Radiolabeled Probes: While radiolabeled ligands are standard for receptor binding and imaging studies, developing a radiolabeled version of chloroethylclonidine could be particularly useful for in vivo receptor occupancy studies. nih.govmdpi.com A radiolabeled chloroethylclonidine could be used to quantify the density of accessible receptors in different tissues and to determine the dose and time course of receptor occupancy by other, non-labeled drugs. This would be a powerful tool for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development.

Fluorescent Probes: Attaching a fluorescent moiety to the chloroethylclonidine scaffold could create probes for real-time imaging of receptor trafficking and localization in living cells. nih.govnih.gov These probes would allow researchers to visualize the process of receptor internalization, sequestration, and downregulation following irreversible agonist binding. Environment-sensitive fluorophores could be used to report on the conformational state of the receptor upon binding. nih.gov

Photoaffinity Labels: Modifying the chloroethylclonidine structure to include a photo-reactive group (e.g., a benzophenone (B1666685) or diazirine) in place of or in addition to the chloroethyl group would create a photoaffinity label. mdpi.comnih.govnih.gov These probes bind to the receptor first and then form a covalent bond only upon activation with a specific wavelength of light. This provides greater temporal control over the labeling process and can be a powerful method for identifying unknown binding partners and mapping binding sites in complex biological systems. nih.gov

Biotinylated Probes: The synthesis of biotinylated probes, where a biotin (B1667282) molecule is attached to the chloroethylclonidine scaffold, would facilitate the purification and identification of receptor proteins. nih.govnih.gov After labeling receptors in a cell or tissue lysate, the biotin-tagged receptor-ligand complex can be captured using streptavidin-coated beads, allowing for its isolation and subsequent identification by techniques like mass spectrometry.

The table below outlines potential research probes derived from the chloroethylclonidine scaffold.

| Probe Type | Modification to Scaffold | Potential Application | Key Advantage |

| Radiolabeled Probe | Incorporation of a radionuclide (e.g., ³H, ¹⁴C, ¹⁸F) | In vivo receptor occupancy and density studies. nih.gov | Enables quantitative measurement of target engagement in living organisms. |

| Fluorescent Probe | Conjugation of a fluorophore. nih.gov | Real-time imaging of receptor dynamics in living cells. | Allows for visualization of receptor trafficking and localization. |

| Photoaffinity Label | Addition of a photoreactive group (e.g., diazirine). mdpi.comnih.gov | Identifying unknown binding partners and mapping binding sites. | Provides temporal control over covalent bond formation. |

| Biotinylated Probe | Attachment of a biotin tag. nih.gov | Purification and isolation of receptor proteins for identification. | Facilitates affinity-based capture and analysis of target proteins. |

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a classical pharmacological tool into a modern probe for dissecting complex biological systems and accelerating drug discovery.

Q & A

Basic: What are the key synthetic pathways for Chloroethylclonidine dihydrochloride, and how can reaction conditions be optimized to improve yield?

This compound is synthesized via a multi-step process involving the alkylation of clonidine with chloroethylating agents. Key steps include the formation of the chloroethyl intermediate and subsequent salt formation with hydrochloric acid. Optimization focuses on controlling reaction temperature, stoichiometry of reagents (e.g., excess HCl for dihydrochloride formation), and purification via recrystallization to enhance yield and purity. Researchers should monitor reaction progress using HPLC or TLC and adjust solvent polarity during crystallization .

Advanced: How does this compound selectively target α-adrenergic receptor subtypes, and what experimental methods validate its subtype specificity?

This compound exhibits irreversible binding to α₁-adrenergic receptors, particularly the α₁B subtype, due to its chloroethyl group forming covalent bonds with cysteine residues in the receptor. Methodological validation includes:

- Radioligand Binding Assays : Competitive displacement studies using [³H]-prazosin in rat brain membranes to quantify receptor affinity.

- Functional Antagonism Tests : Measuring inhibition of phenylephrine-induced vasoconstriction in isolated tissues.

- Western Blotting : Post-treatment analysis of receptor alkylation to confirm irreversible binding. Contradictions in subtype specificity across studies may arise from tissue-specific receptor expression or assay conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Critical precautions include:

- Personal Protective Equipment (PPE) : Fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and chemical-resistant goggles (EN 166/ANSI Z87.1 standards) to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated area to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound across experimental models?

Discrepancies may stem from differences in tissue sources (e.g., species variation in receptor isoforms) or assay conditions (e.g., pH, ionic strength). Mitigation strategies include:

- Standardized Assay Buffers : Use consistent pH (7.4) and ion composition (e.g., 1 mM Mg²⁺) to minimize variability.

- Control Experiments : Compare results with well-characterized α-adrenergic ligands (e.g., prazosin) to validate assay integrity.

- Computational Modeling : Molecular docking studies to predict binding interactions and identify residues critical for subtype selectivity .

Basic: What analytical methods are recommended for confirming the purity and structural integrity of this compound?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆Cl₂N₄·2HCl).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and chloroethyl group integration .

Advanced: What strategies are effective for studying the long-term stability of this compound under varying storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months, followed by HPLC analysis to detect degradation products (e.g., clonidine or chloroethanol).

- Lyophilization : Assess stability in lyophilized vs. solution states; lyophilized forms typically exhibit longer shelf lives.

- Protective Packaging : Store in amber vials under argon to prevent photodegradation and oxidation .

Basic: How does the dihydrochloride salt form influence the solubility and bioavailability of Chloroethylclonidine compared to its free base?

The dihydrochloride salt enhances aqueous solubility due to ion-dipole interactions, facilitating dissolution in polar solvents (e.g., water or saline). This improves bioavailability in in vivo studies by increasing absorption rates. Researchers should prepare stock solutions in deionized water (pH adjusted to 3–4 with HCl) to maintain salt stability .

Advanced: What experimental designs are optimal for assessing the pharmacokinetic profile of this compound in preclinical models?

- Dose-Response Studies : Administer escalating doses (0.1–10 mg/kg) intravenously or orally to determine Cₘₐₓ, Tₘₐₓ, and elimination half-life.

- Tissue Distribution Analysis : Use radiolabeled [¹⁴C]-Chloroethylclonidine with autoradiography to map receptor-rich regions (e.g., brain, liver).

- Metabolite Identification : LC-MS/MS to detect and quantify primary metabolites (e.g., dechlorinated derivatives) in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products